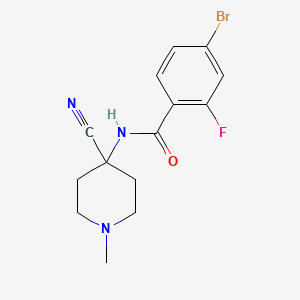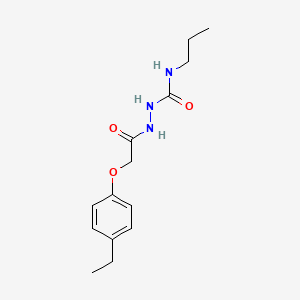
1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an ethylphenoxy group, an acetyl group, and a propyl-substituted semicarbazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide typically involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with N-propylsemicarbazide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency and safety of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or phenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted semicarbazides or phenoxy derivatives.
Scientific Research Applications
1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its chemical reactivity to target specific pests or weeds.
Material Science: It is investigated for its potential use in the synthesis of polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In biological systems, it may interfere with DNA replication or protein synthesis, contributing to its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Methylphenoxy)acetyl)-4-(N-propyl)semicarbazide
- 1-(2-(4-Chlorophenoxy)acetyl)-4-(N-propyl)semicarbazide
- 1-(2-(4-Fluorophenoxy)acetyl)-4-(N-propyl)semicarbazide
Uniqueness
1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets compared to its methyl, chloro, or fluoro analogs.
Properties
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-propylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-3-9-15-14(19)17-16-13(18)10-20-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,16,18)(H2,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBMFGSHMFXOHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NNC(=O)COC1=CC=C(C=C1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
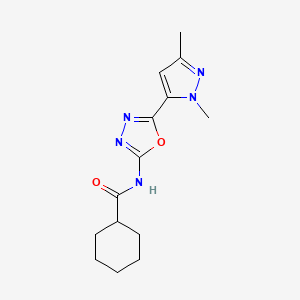
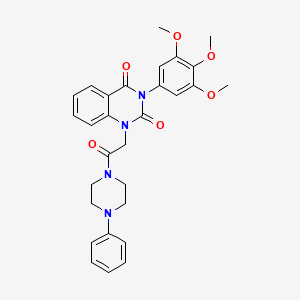
![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)
![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)
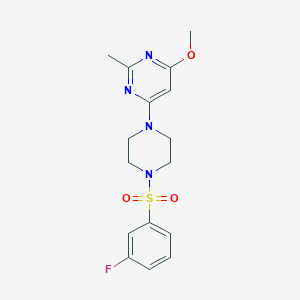
![1-(3-cyanoquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2361463.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)
![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)
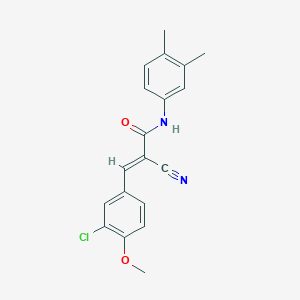

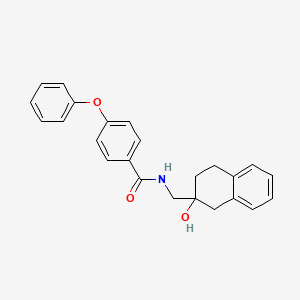
![methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2361475.png)
![3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2361476.png)
